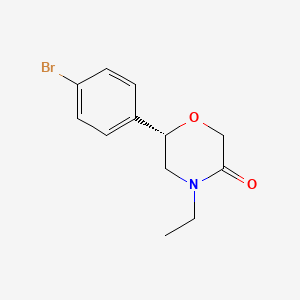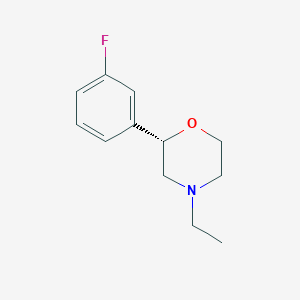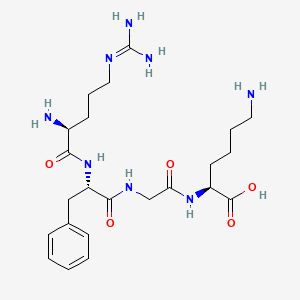![molecular formula C10H9IN2OS B14180247 1-[2-Oxo-2-(1,3-thiazol-2-yl)ethyl]pyridin-1-ium iodide CAS No. 896713-21-6](/img/structure/B14180247.png)
1-[2-Oxo-2-(1,3-thiazol-2-yl)ethyl]pyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Oxo-2-(1,3-thiazol-2-yl)ethyl]pyridin-1-ium iodide is a heterocyclic compound that features a thiazole ring and a pyridinium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Oxo-2-(1,3-thiazol-2-yl)ethyl]pyridin-1-ium iodide typically involves the reaction of a thiazole derivative with a pyridinium salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The specific synthetic route can vary, but a common method involves the condensation of 2-aminothiazole with a pyridinium salt in the presence of an oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2-Oxo-2-(1,3-thiazol-2-yl)ethyl]pyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the pyridinium moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyridinium rings.
Scientific Research Applications
1-[2-Oxo-2-(1,3-thiazol-2-yl)ethyl]pyridin-1-ium iodide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 1-[2-Oxo-2-(1,3-thiazol-2-yl)ethyl]pyridin-1-ium iodide involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Bleomycin: An antineoplastic drug containing a thiazole ring.
Tiazofurin: An antineoplastic drug with a thiazole moiety.
Uniqueness
1-[2-Oxo-2-(1,3-thiazol-2-yl)ethyl]pyridin-1-ium iodide is unique due to its combination of a thiazole ring and a pyridinium moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
896713-21-6 |
|---|---|
Molecular Formula |
C10H9IN2OS |
Molecular Weight |
332.16 g/mol |
IUPAC Name |
2-pyridin-1-ium-1-yl-1-(1,3-thiazol-2-yl)ethanone;iodide |
InChI |
InChI=1S/C10H9N2OS.HI/c13-9(10-11-4-7-14-10)8-12-5-2-1-3-6-12;/h1-7H,8H2;1H/q+1;/p-1 |
InChI Key |
HXXAXQJTIHPWGR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(=O)C2=NC=CS2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tris{[tri(propan-2-yl)silyl]ethynyl}phosphane](/img/structure/B14180164.png)


![Methanone, (4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl-](/img/structure/B14180184.png)
![2-Methyl-2-azabicyclo[2.2.1]heptane](/img/structure/B14180189.png)


![{[2-(Cyclohexylmethyl)-4-methylpent-1-en-3-yl]oxy}(triethyl)silane](/img/structure/B14180204.png)


![3-[7-(Dimethylamino)-2-oxo-1,2-dihydroquinolin-3-yl]prop-2-enoic acid](/img/structure/B14180233.png)
![(2-Fluoro-1,4-phenylene)bis[(2-fluorophenyl)methanone]](/img/structure/B14180234.png)

![N-[2-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14180243.png)
